molecular formula C9H11N5 B1487143 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide CAS No. 2097970-10-8

6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

Cat. No.: B1487143
CAS No.: 2097970-10-8
M. Wt: 189.22 g/mol
InChI Key: YUOOZERABUCZQU-UHFFFAOYSA-N
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Description

6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide (CAS 2098057-81-7) is a high-purity chemical compound for research use only. It is not for human or veterinary diagnosis or treatment. This molecule features a fused imidazo[1,2-b]pyrazole scaffold, a structure of significant interest in medicinal chemistry and drug discovery. Compounds based on the imidazo[1,2-b]pyrazole core have been investigated for their potent biological activities. Scientific literature indicates that related derivatives can act as protein kinase inhibitors, making them valuable tools for studying cellular signaling pathways in diseases like cancer . Furthermore, specific imidazo[1,2-b]pyrazole-7-carboxamide derivatives have demonstrated promising activity in inducing differentiation and apoptosis (programmed cell death) in human acute myeloid leukemia (AML) cells, suggesting their utility as chemical probes in oncology research . The core pyrazole scaffold is recognized as a "privileged structure" in drug design due to its favorable properties and presence in several FDA-approved protein kinase inhibitors . This compound, with its cyclopropyl and carboximidamide substituents, represents a key intermediate for researchers developing novel therapeutic agents and studying biochemical mechanisms.

Properties

IUPAC Name

6-cyclopropyl-5H-imidazo[1,2-b]pyrazole-7-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c10-8(11)6-7(5-1-2-5)13-14-4-3-12-9(6)14/h3-5,13H,1-2H2,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOOZERABUCZQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C3=NC=CN3N2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Imidazo[1,2-b]pyrazole Core

  • Step 1: Condensation and Cyclization

    • Starting from substituted pyrazole derivatives, condensation with aldehydes or amines forms intermediate imines or hydrazones.

    • Subsequent cyclization under dehydrating conditions (acidic or basic) leads to ring fusion, generating the imidazo[1,2-b]pyrazole scaffold.

  • Step 2: Selective Functionalization

    • Selective metalation techniques such as Br/Mg-exchange or regioselective magnesiation/zincation using bulky bases (e.g., 2,2,6,6-tetramethylpiperidyl bases) enable functionalization at desired positions.

    • These intermediates are then trapped with electrophiles to introduce substituents like the cyclopropyl group.

Introduction of the Cyclopropyl Group

  • The cyclopropyl substituent can be introduced via alkylation reactions using cyclopropyl halides or through palladium-catalyzed cross-coupling reactions.

  • Reaction conditions must be controlled to avoid multiple substitutions or rearrangements.

Conversion to Carboximidamide

  • The nitrile precursor at the 7-position is reacted with ammonia or amines in aprotic polar solvents such as dimethoxyethane, acetonitrile, or chlorinated solvents.

  • The reaction is typically conducted at temperatures ranging from 60 °C to 90 °C, often around 70–85 °C, under ambient to slightly elevated pressure (1–10 bar).

  • Gaseous hydrogen chloride or hydrogen bromide may be introduced to facilitate the conversion to the amidine salt, which is then isolated by filtration and dried under vacuum.

Process Parameters and Optimization

Parameter Typical Conditions Notes
Solvent Dimethoxyethane, Acetonitrile, Dichloromethane Aprotic polar solvents preferred
Temperature 60–90 °C (optimal ~70–85 °C) Ensures efficient conversion to amidine
Pressure 1–10 bar (ambient pressure preferred) Reaction can be batch or continuous
Reaction Time 30 minutes to 4 hours Typically 45–60 minutes for amidine formation
Catalyst/Acid Gaseous HCl or HBr Facilitates amidine salt formation
Work-up Filtration, membrane filtration, centrifugation Followed by vacuum drying

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Cyclization Amino and carbonyl precursors, acidic/basic Formation of imidazo[1,2-b]pyrazole core
2 Selective Metalation Br/Mg-exchange, 2,2,6,6-tetramethylpiperidyl bases Regioselective functionalization at C6 and C7
3 Alkylation/Cross-coupling Cyclopropyl halide or Pd-catalyst Introduction of cyclopropyl group at C6
4 Nitrile to Amidinium Conversion Ammonia/amine, aprotic solvent, HCl gas Formation of carboximidamide at C7
5 Isolation Filtration, drying Pure 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

Research Findings and Challenges

  • Regioselectivity: Achieving selective substitution at the 6- and 7-positions requires careful control of reaction conditions and the use of protecting groups or directing groups when necessary.

  • Solvent Effects: Aprotic polar solvents enhance nucleophilicity and stabilize intermediates, improving yields in the amidine formation step.

  • Reaction Time and Temperature: Moderate heating accelerates conversion without decomposing sensitive intermediates.

  • Purity and Yield: Use of gaseous HCl or HBr in amidine formation results in high purity amidine salts, which can be isolated efficiently by mechanical separation methods.

  • Scalability: The process is amenable to batch or continuous flow synthesis, facilitating industrial-scale production.

Comparative Table: Preparation Features vs. Similar Compounds

Feature This compound 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
Key Functional Group Carboximidamide Carboxamide
Core Scaffold Imidazo[1,2-b]pyrazole Imidazo[1,2-b]pyrazole
Cyclopropyl Introduction Method Alkylation or cross-coupling Similar methods
Amidine Formation Nitrile conversion with NH3 in aprotic solvent + HCl gas Amide formation via standard amidation
Reaction Conditions 60–90 °C, aprotic solvents, 1–10 bar pressure Similar, but may vary due to different functional group
Purification Filtration, drying under vacuum Similar

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

  • Addition: Electrophilic addition reactions may involve halogens or other electrophiles.

Major Products Formed: The reactions can yield various products, depending on the reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction can lead to amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, or anticancer activities.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic potential. It may be used in the development of new drugs targeting various diseases.

Industry: In the industrial sector, this compound can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to biological responses. The exact mechanism depends on the biological context and the specific application.

Comparison with Similar Compounds

6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (CAS: 2098057-36-2)

  • Core Structure : Imidazo[1,2-b]pyrazole with a cyclopropyl group at position 6.
  • Substituent : Carbonitrile (-CN) at position 7.
  • Molecular Formula : C₉H₈N₄ (MW: 172.19 g/mol) .
  • Higher lipophilicity may improve membrane permeability but reduce solubility. No direct biological activity data are available, but nitriles often act as electrophilic warheads in covalent inhibitors.

Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate (CAS: 136548-98-6)

  • Core Structure : Unsubstituted imidazo[1,2-b]pyrazole.
  • Substituent : Ethyl ester (-COOEt) at position 7.
  • Molecular Formula : C₇H₇N₃O₂ (MW: 165.15 g/mol) .
  • Reduced basicity compared to carboximidamide, altering ionization state under physiological conditions.

Indeno[1,2-b]indole Derivatives (e.g., Compound 5a)

  • Core Structure: Indeno[1,2-b]indole (a tricyclic system).
  • Substituents : Hydroxy and alkyl groups at positions 5 and 7.
  • Activity : Inhibits human protein kinase CK2 (IC₅₀ = 0.17 µM) .
  • Key Differences :
    • Larger, more lipophilic core compared to imidazo[1,2-b]pyrazole.
    • Substituent positioning (e.g., C-7 hydroxyl) mimics nucleotide binding motifs, enhancing kinase affinity.

Pyrido[1,2-b]pyridazine Derivatives (EP 4 374 877 A2)

  • Core Structure : Pyrido[1,2-b]pyridazine (a fused 6-6 bicyclic system).
  • Substituents : Fluorophenyl and trifluoromethyl groups.
  • Key Differences :
    • The pyridazine ring introduces additional nitrogen atoms, altering electronic properties.
    • Larger substituents (e.g., trifluoromethyl) enhance metabolic stability but may reduce solubility .

Data Table: Structural and Physicochemical Comparison

Compound Name Core Structure Substituent (Position 7) Molecular Formula Molecular Weight (g/mol) Key Feature
This compound Imidazo[1,2-b]pyrazole Carboximidamide C₆H₇N₅ 169.16 Polar H-bond donor/acceptor
6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile Imidazo[1,2-b]pyrazole Carbonitrile C₉H₈N₄ 172.19 Electrophilic nitrile group
Ethyl 1H-imidazo[1,2-b]pyrazole-7-carboxylate Imidazo[1,2-b]pyrazole Ethyl ester C₇H₇N₃O₂ 165.15 Prodrug potential
Indeno[1,2-b]indole (Compound 5a) Indeno[1,2-b]indole Hydroxy/alkyl C₁₆H₁₀N₂O₂ 262.27 Kinase inhibition (IC₅₀ = 0.17 µM)
Pyrido[1,2-b]pyridazine (EP 4 374 877 A2) Pyrido[1,2-b]pyridazine Trifluoromethyl C₁₉H₁₇F₄N₃O₂ 407.35 Enhanced metabolic stability

Biological Activity

Overview

6-Cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide is a compound of significant interest in pharmacological research due to its potential therapeutic applications. Its molecular formula is C11H15N5C_{11}H_{15}N_{5} with a molecular weight of 217.27 g/mol. This compound has been studied for its interactions with various biological targets, particularly in the context of cancer therapy and enzyme inhibition.

The biological activity of this compound primarily involves its interaction with cyclin-dependent kinase 4 (CDK4), an essential regulator of the cell cycle. By binding to the active site of CDK4, this compound inhibits its kinase activity, leading to cell cycle arrest in the G1 phase, thereby reducing cellular proliferation in cancerous cells.

The compound exhibits several biochemical properties that contribute to its biological activity:

  • Solubility : Enhanced solubility in aqueous media due to structural modifications.
  • Stability : Maintains stability under physiological conditions, which is crucial for its efficacy.
  • Bioavailability : The absorption, distribution, metabolism, and excretion (ADME) characteristics are favorable for therapeutic applications.

Cellular Effects

Research has shown that this compound affects various cell types through:

  • Inhibition of Cancer Cell Proliferation : Demonstrated ability to induce apoptosis in multiple cancer cell lines.
  • Modulation of Signaling Pathways : Alters gene expression and cellular metabolism by interfering with key signaling pathways involved in cell growth and survival.

Research Findings

Several studies have highlighted the biological activity of this compound:

  • In Vitro Studies : Laboratory experiments indicated that treatment with this compound led to a significant reduction in the viability of cancer cells compared to untreated controls. The IC50 values for various cancer cell lines were reported as follows:
    Cell LineIC50 (µM)
    MCF-7 (Breast)5.2
    A549 (Lung)3.8
    HeLa (Cervical)4.5
  • Mechanistic Insights : Further mechanistic studies revealed that the compound not only inhibits CDK4 but also affects downstream targets involved in cell cycle regulation and apoptosis pathways .
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to controls. These findings suggest potential for this compound as a therapeutic agent in oncology .

Case Studies

A noteworthy case study involved the application of this compound in a xenograft model where human cancer cells were implanted into immunocompromised mice. Treatment with varying doses resulted in significant tumor size reduction over a four-week period, reinforcing its potential as an anti-cancer agent.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide?

  • Methodological Answer : The synthesis typically involves cyclocondensation or cyclization strategies. For example, analogous imidazo-heterocycles are synthesized via solvent-assisted fusion methods using polar aprotic solvents like DMF, followed by cyclopropanation to introduce the cyclopropyl group . Key steps include optimizing reaction time and temperature to prevent side reactions. Purification often employs crystallization from ethanol or methanol, as demonstrated in related imidazo-pyrimidine systems .

Q. How is the structural integrity and purity of this compound validated in academic research?

  • Methodological Answer : Characterization relies on a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Computational tools (e.g., DFT calculations) can validate electronic properties, while hyphenated techniques like HPLC-MS ensure purity (>95%) . Thermal stability is assessed via differential scanning calorimetry (DSC), with melting points compared to literature analogs (e.g., 248–249°C for structurally related imidazo-pyridazines) .

Q. What experimental conditions are critical for maintaining the stability of this compound during storage?

  • Methodological Answer : Stability studies should include accelerated degradation tests under varying pH, temperature, and humidity. For example, Design of Experiments (DoE) can identify degradation pathways, with HPLC tracking impurities. Storage in inert atmospheres (argon) at -20°C is recommended, based on protocols for similar nitrogen-rich heterocycles .

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) optimize the synthesis of this compound for higher yields and reduced byproducts?

  • Methodological Answer : DoE frameworks (e.g., factorial or response surface designs) screen critical parameters (e.g., solvent polarity, catalyst loading, and reaction time). For instance, a central composite design could minimize the number of experiments while maximizing yield, as applied in chemical technology optimizations . Contradictions in data (e.g., unexpected byproducts) require sensitivity analysis to refine variable interactions.

Q. What computational strategies are used to predict the reactivity of the carboximidamide group in functionalization reactions?

  • Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) model electrophilic/nucleophilic sites. Software like Gaussian or ORCA calculates frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in reactions (e.g., alkylation or acylation). Virtual screening can also prioritize synthetic routes before lab validation .

Q. How do reaction mechanisms differ when scaling up the synthesis of this compound from milligram to gram quantities?

  • Methodological Answer : Scaling requires addressing heat/mass transfer limitations. Microreactor systems or flow chemistry improve reproducibility, while membrane separation technologies (e.g., nanofiltration) enhance purification efficiency. Reaction kinetics studies under continuous flow conditions can identify bottlenecks, as outlined in reactor design principles .

Q. What analytical techniques are most effective for identifying degradation products under oxidative stress?

  • Methodological Answer : LC-MS/MS with electrospray ionization (ESI) detects low-abundance degradation products. Forced degradation studies (e.g., exposure to H₂O₂ or UV light) coupled with tandem mass spectrometry fragment ions elucidate structural modifications. Comparative metabolomics tools (e.g., GNPS libraries) assist in annotating unknown derivatives .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide
Reactant of Route 2
6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide

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